Bienvenue dans la boutique en ligne BenchChem!

Theophylline

Adenosine receptor antagonism Bronchodilation Receptor selectivity

Theophylline is the methylxanthine of choice when low‑micromolar adenosine receptor blockade is required – it binds A2A (2–10 µM), A1/A2B (10–30 µM) and A3, unlike doxofylline or enprofylline (>100 µM). It also retains measurable PDE3/PDE4 inhibition (IC50 98/150 µM) at concentrations where other xanthines are inert. This makes it uniquely suited for adenosine‑mediated bronchoconstriction, cardiovascular, and cAMP/cGMP signaling studies. Its CYP1A2 metabolism demands TDM, but generic pricing supports large‑scale protocols. For injectable use, 100 mg aminophylline = 80 mg anhydrous theophylline.

Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
CAS No. 58-55-9
Cat. No. B1681296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline
CAS58-55-9
Synonyms1,3 Dimethylxanthine
1,3-Dimethylxanthine
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione
Accurbron
Aerobin
Aerolate
Afonilum Retard
Anhydrous, Theophylline
Aquaphyllin
Armophylline
Bronchoparat
Bronkodyl
Constant T
Constant-T
ConstantT
ct, theo von
Elixophyllin
Euphylong
Glycinate, Theophylline Sodium
Glycine Theophyllinate
Lodrane
Monospan
Nuelin
Nuelin S.A.
Quibron T SR
Quibron T-SR
Quibron TSR
Slo Phyllin
Slo-Phyllin
SloPhyllin
Sodium Glycinate, Theophylline
Somophyllin T
Somophyllin-T
SomophyllinT
Sustaire
Synophylate
Theo 24
Theo Dur
theo von ct
Theo-24
Theo-Dur
Theo24
Theobid
Theocin
Theoconfin Continuous
Theodur
Theolair
Theolix
Theon
Theonite
Theopek
Theophyllinate, Glycine
Theophylline
Theophylline Anhydrous
Theophylline Sodium Glycinate
Theospan
Theostat
Theovent
Uniphyl
Uniphyllin
Uniphylline
von ct, theo
Molecular FormulaC7H8N4O2
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC=N2
InChIInChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)
InChIKeyZFXYFBGIUFBOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility27 [ug/mL] (The mean of the results at pH 7.4)
1 to 5 mg/mL at 70.7 °F (NTP, 1992)
In water, 7,360 mg/L at 25 °C
Slightly soluble in water
Slightly soluble in ethanol, ether, chloroform
Slightly soluble in alcohol;  more soluble in hot water;  soluble in alkaline solutions
7.36 mg/mL at 25 °C
Solubility in water: moderate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Theophylline Procurement Guide: Methylxanthine Bronchodilator with Quantified Differentiation


Theophylline (CAS 58-55-9) is a naturally occurring methylxanthine alkaloid and a non-selective adenosine receptor antagonist with phosphodiesterase (PDE) inhibitory activity [1]. It is structurally characterized as 1,3-dimethylxanthine, differing from caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) by its specific methylation pattern [2]. Clinically, theophylline is employed as a bronchodilator and anti-inflammatory agent for chronic obstructive pulmonary disease (COPD) and asthma [1]. Its pharmacological profile is defined by a narrow therapeutic window (target serum concentration 10–20 μg/mL) and metabolism primarily via CYP1A2 [3].

Why Theophylline Cannot Be Arbitrarily Substituted: Key Differentiators from Analogs


Although theophylline belongs to the methylxanthine class, its distinct receptor binding profile, metabolic pathway, and therapeutic window preclude simple interchange with close analogs such as doxofylline, enprofylline, aminophylline, or proxyphylline [1]. Differences in adenosine receptor subtype affinity and PDE isoenzyme inhibition translate into divergent efficacy and safety profiles [2]. Furthermore, theophylline's exclusive reliance on CYP1A2 for clearance introduces substantial interpatient variability and susceptibility to drug–drug interactions, a characteristic not shared equally by all xanthine derivatives [3]. The following evidence quantitatively substantiates these critical distinctions, which must inform any procurement or selection decision.

Quantitative Differentiation of Theophylline vs. Comparator Analogs


Adenosine Receptor Affinity Profile Differentiates Theophylline from Doxofylline and Enprofylline

Theophylline exhibits potent, non-selective antagonism at adenosine A1, A2A, A2B, and A3 receptors. In contrast, doxofylline displays negligible affinity (all >100 µM), and enprofylline shows markedly lower potency, particularly at A2A and A2B subtypes [1]. This differential receptor engagement underpins distinct clinical effect profiles.

Adenosine receptor antagonism Bronchodilation Receptor selectivity

Phosphodiesterase Inhibition Profile of Theophylline vs. Proxyphylline and Doxofylline

Theophylline non-selectively inhibits multiple PDE isozymes, with IC50 values of 98 µM for PDE3 and 150 µM for PDE4 [1]. Its potency is approximately twice that of the close analog proxyphylline in inhibiting human lung PDEs [2]. In contrast, doxofylline exerts only modest effects on PDE2A (100 µM) and other PDEs at >100 µM, while enprofylline similarly shows modest effects across PDE1–5 (>100 µM) [1].

Phosphodiesterase inhibition cAMP Anti-inflammatory

Adverse Event Risk Profile: Theophylline vs. Doxofylline in Clinical Trials

Multiple randomized controlled trials and a meta-analysis consistently demonstrate that theophylline is associated with a significantly higher risk of adverse events and treatment discontinuation compared to doxofylline [1][2]. In a head-to-head trial of 139 patients, theophylline caused over three times as many unwanted side effects and twice the number of drop-outs [1]. A meta-analysis confirmed a 24% lower risk of adverse events with doxofylline [2].

Safety profile Adverse events Tolerability

Metabolic Clearance Dependence on CYP1A2 and Interindividual Variability

Theophylline clearance is predominantly mediated by CYP1A2. In knockout mouse models, elimination half-life increased more than 4-fold in the absence of CYP1A2 [1]. In human populations, CYP1A2 polymorphisms significantly impact clearance; for example, carriers of the CYP1A2*1B allele exhibit significantly altered theophylline clearance compared to wild-type [2].

Pharmacokinetics CYP1A2 metabolism Drug interactions

Bronchoprotective Efficacy Relative to Enprofylline

In a comparative study of acute bronchial reactivity in normal subjects, enprofylline at one-fifth the serum concentration of theophylline failed to achieve equipotent bronchoprotection [1]. Theophylline demonstrated superior efficacy in preventing adenosine-induced bronchoconstriction at comparable bronchodilatory doses [2].

Bronchoprotection Airway reactivity Asthma

Aminophylline Bioequivalence and Conversion Factor

Aminophylline is the ethylenediamine salt of theophylline, formulated to enhance water solubility. Pharmacokinetically, theophylline and aminophylline are bioequivalent when administered intravenously or rectally, with a standard conversion factor of 100 mg aminophylline = 80 mg anhydrous theophylline [1][2]. However, oral modified-release brands are not interchangeable due to differences in release kinetics [1].

Bioequivalence Aminophylline Formulation

Optimal Procurement Scenarios for Theophylline Based on Quantitative Differentiation


When Adenosine Receptor Antagonism is Mechanistically Required

In research models or clinical protocols where antagonism of adenosine A1, A2A, A2B, or A3 receptors is the desired pharmacological mechanism, theophylline is the preferred methylxanthine. Its potent, low-micromolar affinity across multiple adenosine receptor subtypes (A2A: 2–10 µM; A1/A2B: 10–30 µM) contrasts sharply with doxofylline (>100 µM for all subtypes) and enprofylline (A2A: 38–81 µM) [1]. This makes theophylline uniquely suited for studying adenosine-mediated bronchoconstriction, cardiovascular effects, or CNS arousal pathways.

Cost-Sensitive Settings Where Therapeutic Drug Monitoring Infrastructure Exists

Theophylline remains a viable procurement option in healthcare systems with established therapeutic drug monitoring (TDM) capabilities and a need for low-cost bronchodilator therapy. Its narrow therapeutic window and CYP1A2-mediated metabolism necessitate TDM [1], but its generic availability and lower acquisition cost relative to newer xanthines may justify its use where monitoring infrastructure offsets safety concerns. However, procurement decisions must account for the higher adverse event burden compared to doxofylline (3.1× more side effects, 2× more drop-outs in clinical trials) [2].

Bioequivalence-Driven Substitution of Aminophylline in Injectable Formulations

In injectable formulations, theophylline and aminophylline are bioequivalent, with a standard conversion factor of 100 mg aminophylline equivalent to 80 mg anhydrous theophylline [1]. This allows for interchangeable procurement of either compound for intravenous administration, provided dosing is adjusted accordingly. This scenario is particularly relevant for hospital pharmacy inventory management and emergency use protocols.

PDE-Mediated Anti-Inflammatory Research Applications

Theophylline's ability to inhibit multiple PDE isozymes (PDE3 IC50: 98 µM; PDE4 IC50: 150 µM) [1] makes it a useful tool compound for investigating cAMP- and cGMP-mediated signaling pathways in inflammatory cells. Its potency is approximately 2-fold greater than proxyphylline for human lung PDE inhibition [2], and it retains measurable PDE activity at concentrations where doxofylline and enprofylline show negligible effects (>100 µM) [1]. Researchers studying PDE-dependent anti-inflammatory mechanisms should prioritize theophylline over these analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Theophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.